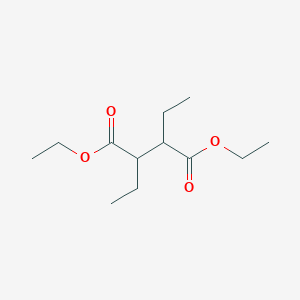

Diethyl 2,3-diethylsuccinate

Description

Diethyl 2,3-diethylsuccinate (systematic name: diethyl 2,3-diethylbutanedioate) is a succinate ester derivative featuring ethyl groups at the 2 and 3 positions of the succinic acid backbone, with ethoxy ester groups at the terminal carboxylates. DES is noted for its role in metabolic imaging, where it acts as a substrate for hyperpolarization via parahydrogen-induced polarization (PHIP). This enables real-time monitoring of mitochondrial TCA cycle intermediates like succinate, malate, and aspartate in vivo . DES is also metabolized by esterases to succinate, demonstrating membrane permeability and utility in studying intracellular redox states .

Properties

Molecular Formula |

C12H22O4 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

diethyl 2,3-diethylbutanedioate |

InChI |

InChI=1S/C12H22O4/c1-5-9(11(13)15-7-3)10(6-2)12(14)16-8-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

PYQDOTSNFYFMQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Aromatic substituents (e.g., benzyloxy in ) enhance molecular rigidity and may alter solubility in polar solvents.

- In contrast, bulkier derivatives like diisopropylsuccinate may resist esterase activity, limiting their metabolic utility.

- Toxicity : DES exhibits moderate aquatic toxicity (LC₅₀ = 140 mg/L in fish) , while halogenated derivatives (e.g., dichlorosuccinate ) may pose higher environmental risks due to persistence.

Analytical and Extraction Profiles

Diethylsuccinate and its analogs are frequently detected in food chemistry. For example, DES is a major volatile organic compound (VOC) in Bual wines, constituting ~18.4% of extracts using PDMS/DVB solid-phase microextraction (SPME) fibers . Compared to esters like ethylhexanoate or ethyllactate, DES demonstrates intermediate polarity, making it amenable to extraction by both polar (DVB/CAR/PDMS) and non-polar (PDMS) coatings . Substituted succinates (e.g., diethylmalate) show lower extraction efficiencies due to increased molecular weight or hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.